Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-fluorophenyl group at position 3, a thioacetyl linker, and a piperazine ring functionalized with an ethyl carboxylate group at position 2. The molecular formula is C₂₃H₂₄FN₅O₄S₂, with a molecular weight of 517.6 g/mol. The thienopyrimidine scaffold is known for its bioisosteric properties with purines, enabling interactions with ATP-binding pockets in kinases or other nucleotide-binding proteins .
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O4S2/c1-2-30-21(29)25-10-8-24(9-11-25)17(27)13-32-20-23-16-7-12-31-18(16)19(28)26(20)15-5-3-14(22)4-6-15/h3-6H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBHJRFSKLYSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Ethyl Group : Enhances solubility and bioavailability.
- Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is linked to various biological activities, including anticancer and antimicrobial properties.
- Piperazine Ring : Known for its role in enhancing receptor binding and activity.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, compounds derived from thieno[3,2-d]pyrimidine have demonstrated potent inhibition against various cancer cell lines. A related compound was found to have an IC50 value of 10 nM against Mia PaCa-2 pancreatic cancer cells, indicating high potency in inhibiting cancer cell proliferation .
Antimicrobial Properties
The antimicrobial activity of this class of compounds has also been investigated. In vitro studies reported that related thieno[3,2-d]pyrimidine derivatives exhibited activity against Staphylococcus aureus and Candida albicans. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and thieno[3,2-d]pyrimidine moieties significantly affect biological activity. For example:
- Substituents on the Piperazine Ring : Variations in substituent groups can enhance or reduce receptor affinity and selectivity.
- Fluorine Substitution : The presence of fluorine on the phenyl ring has been correlated with increased potency due to enhanced lipophilicity and electronic effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 392.45 g/mol |
| Solubility | Soluble in DMSO |
| Antitumor IC50 (Mia PaCa-2) | 10 nM |
| Antimicrobial MIC (S. aureus) | 15.62 µg/mL |
Case Studies
- Antitumor Efficacy : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives, including our compound of interest. The results showed that compounds with a similar backbone exhibited significant cytotoxicity against multiple cancer cell lines (e.g., HepG2 and RKO), supporting further development as potential anticancer agents .
- Mechanistic Insights : Another study focused on the mechanism of action for related compounds. It was found that these compounds induce apoptosis in cancer cells via the mitochondrial pathway, highlighting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle Variation: Replacement of the thieno[3,2-d]pyrimidinone with pyrazolopyrimidine (e.g., Example 62) or tetrahydropyrimidine (e.g., Compound 1 in ) alters binding specificity. Thienopyrimidines are more likely to mimic purines, enhancing kinase affinity .
- Substituent Effects : The 4-fluorophenyl group in the target compound may enhance metabolic stability and lipophilicity (LogP ~2.0 predicted) compared to trifluoromethylphenyl (MK41, LogP ~3.5) .
Physicochemical and ADMET Properties
Q & A
Q. Yield Optimization :
- Use high-purity reagents and inert atmospheres to minimize side reactions.
- Adjust reaction time and temperature gradients empirically; for example, slower heating rates during cyclization reduce decomposition .
Advanced: How can structural ambiguities in the compound be resolved using crystallographic and spectroscopic methods?
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond-length discrepancies or disorder in the thieno-pyrimidinone ring. Anisotropic displacement parameters can clarify thermal motion in the fluorophenyl group .
- NMR Spectroscopy : Use -NMR to confirm the fluorophenyl substitution pattern, and 2D - HSQC to assign piperazine proton environments .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks and detects synthetic impurities (e.g., incomplete deprotection intermediates) .
Basic: What are the primary biological targets and screening assays for this compound?
Initial screening focuses on:
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at concentrations ≤10 µM .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) to determine IC values, with comparisons to reference drugs like doxorubicin .
- Enzyme Binding : Fluorescence polarization assays for HDAC or protease binding affinity .
Advanced: How can computational methods elucidate the compound’s mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. Key residues (e.g., Lysine in EGFR’s active site) may form hydrogen bonds with the thioacetyl group .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD plots reveal conformational shifts in the piperazine ring .
- QSAR Modeling : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with bioactivity using CoMFA/CoMSIA .
Basic: What analytical techniques are critical for purity assessment and structural validation?
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify purity (>95% required for biological assays). Mobile phase: Acetonitrile/water with 0.1% TFA .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm) and C-S vibrations (~680 cm) in the thieno-pyrimidinone core .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How should researchers address contradictions in reported biological activity data?
- Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) that may alter IC values .
- Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to identify rapid degradation causing false negatives .
- Off-Target Profiling : Broad-panel kinase screens (e.g., Eurofins KinaseProfiler) identify secondary targets (e.g., JAK2) that may explain variability .
Basic: What are the recommended storage conditions and stability profiles?
- Storage : -20°C under argon in amber vials to prevent hydrolysis of the ester group .
- Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks); degradation products (e.g., free carboxylic acid) quantified via HPLC .
Advanced: What strategies improve bioavailability and pharmacokinetic properties?
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance intestinal absorption .
- Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (≤200 nm) to improve solubility and tumor targeting .
- Metabolite Identification : LC-MS/MS profiles in plasma (e.g., rat models) identify glucuronidation as a major clearance pathway .
Basic: How does structural modification of the piperazine or thieno-pyrimidinone moiety affect activity?
- Piperazine Modifications : N-Methylation reduces polarity, enhancing blood-brain barrier penetration but may decrease solubility .
- Thieno-pyrimidinone Substitutions : Replacing 4-fluorophenyl with 3,4-dichlorophenyl increases kinase affinity but elevates hepatotoxicity risk .
Advanced: What in silico tools predict ADMET properties, and how reliable are they?
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate:
- Absorption : High Caco-2 permeability (LogP ~3.2) but P-gp substrate risk.
- Toxicity : AMES test predictions for mutagenicity; cross-validate with in vitro micronucleus assays .
- Limitations : False positives in hERG channel blockade predictions require patch-clamp electrophysiology validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
